N-(4-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
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Description
N-(4-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H17FN4O3S and its molecular weight is 400.43. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
The synthesis and evaluation of various acetamide derivatives have shown significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains. For example, compounds related to the structure of N-(4-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide have been synthesized and tested for their antimicrobial efficacy, showing broad-spectrum activity (Maier et al., 1986; Badiger et al., 2013).
Anti-inflammatory Activity
Research on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives has shown significant anti-inflammatory activity. These studies indicate the potential for developing new anti-inflammatory agents based on this chemical structure (Sunder & Maleraju, 2013).
Anticancer Effects
Several derivatives of acetamides, including those similar to this compound, have been synthesized and evaluated for their anticancer potential. These compounds have demonstrated promising anticancer activity against various cancer cell lines, with some showing low toxicity and high efficacy in inhibiting tumor growth in vivo (Xie et al., 2015; Prashanth et al., 2014).
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S/c1-27-16-5-3-2-4-15(16)23-18(26)24-19-22-14(11-28-19)10-17(25)21-13-8-6-12(20)7-9-13/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKBCRGMNKEDDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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